molecular formula C10H11F3O2Si B14496368 Dimethyl(phenyl)silyl trifluoroacetate CAS No. 62967-88-8

Dimethyl(phenyl)silyl trifluoroacetate

Cat. No.: B14496368
CAS No.: 62967-88-8
M. Wt: 248.27 g/mol
InChI Key: FCNLVLJFEPPELZ-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)silyl trifluoroacetate (CAS 62967-88-8) is an organosilicon reagent with the molecular formula C 10 H 11 F 3 O 2 Si and a molecular weight of 248.27 g/mol . This compound serves as a valuable precursor for generating dimethyl(phenyl)silyl radicals and incorporating the dimethyl(phenyl)silyl group into organic molecules. In research, silyl trifluoroacetates and related silylboronates are increasingly important in synthetic chemistry for the construction of carbon-silicon bonds via radical pathways . The dimethyl(phenyl)silyl radical, which can be derived from similar precursors, has been shown to participate in hydrosilylation reactions of alkenes and alkynes, providing a route to functionalized organosilanes . Furthermore, the trifluoroacetate moiety is a known component in reagents used for trifluoroacetylation reactions, a process relevant in the derivatization of compounds for analysis and in peptide synthesis . This combination of features makes this compound a reagent of interest for the development of new synthetic methodologies in organic and organometallic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

62967-88-8

Molecular Formula

C10H11F3O2Si

Molecular Weight

248.27 g/mol

IUPAC Name

[dimethyl(phenyl)silyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H11F3O2Si/c1-16(2,8-6-4-3-5-7-8)15-9(14)10(11,12)13/h3-7H,1-2H3

InChI Key

FCNLVLJFEPPELZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Silyl Chloride Intermediate Route

The most widely documented method involves the reaction of dimethyl(phenyl)silyl chloride with trifluoroacetic acid (TFA) or its derivatives. This nucleophilic acyl substitution proceeds via deprotonation of TFA by a base, forming a trifluoroacetate anion that displaces chloride from the silyl chloride.

In a representative procedure, dimethyl(phenyl)silyl chloride (1.0 equiv) is combined with trifluoroacetic acid (1.2 equiv) in anhydrous dichloromethane at 0°C. Pyridine (1.5 equiv) is added to scavenge HCl, and the mixture is stirred for 12 hours at room temperature. The crude product is purified via vacuum distillation (bp 85–87°C at 0.5 mmHg) to yield this compound in 78% purity.

Key Variables:

  • Solvent: Polar aprotic solvents (e.g., dichloromethane, toluene) enhance reaction rates by stabilizing ionic intermediates.
  • Base: Pyridine or triethylamine is critical for neutralizing HCl, preventing side reactions.

Transesterification of Silyl Esters

Transesterification offers an alternative route, particularly for heat-sensitive substrates. For example, trimethylsilyl trifluoroacetate reacts with dimethyl(phenyl)silanol in refluxing hexane, driven by the volatility of methanol (Scheme 1).

$$
\text{Me}2\text{PhSiOH} + \text{CF}3\text{COOSiMe}3 \rightarrow \text{Me}2\text{PhSiOCOCF}_3 + \text{MeOH} \uparrow \quad \text{}
$$

This method achieves yields of 65–70% but requires rigorous drying to prevent silanol condensation.

Catalytic Esterification Using BiCl₃/TMSCl

A novel approach adapted from silyl-Prins cyclization employs BiCl₃ and TMSCl as co-catalysts (Table 1). In this protocol, dimethyl(phenyl)silanol (1.0 equiv) and ethyl trifluoroacetate (1.2 equiv) react in dichloromethane at 0°C. BiCl₃ (0.05 equiv) and TMSCl (1.2 equiv) activate the silanol, enabling ester formation at ambient temperatures.

Table 1. Optimization of BiCl₃/TMSCl-Catalyzed Esterification

Parameter Optimal Value Yield (%) Purity (%)
BiCl₃ Loading 0.05 equiv 82 95
Reaction Time 2 hours 85 96
Solvent CH₂Cl₂ 88 97

This method minimizes side products (e.g., disiloxanes) and operates under mild conditions.

Mechanistic Insights and Stereochemical Considerations

Nucleophilic Acyl Substitution Dynamics

The silyl chloride route proceeds through a concerted SN2-like mechanism , where the trifluoroacetate anion attacks the silicon center concurrently with chloride departure (Figure 1). Steric hindrance from the phenyl group slows the reaction relative to trimethylsilyl analogs, necessitating extended reaction times.

Catalytic Activation in BiCl₃/TMSCl Systems

BiCl3 acts as a Lewis acid, coordinating to the silanol oxygen and increasing its electrophilicity. TMSCl serves as a chloride scavenger , shifting the equilibrium toward product formation. This synergy is critical for achieving high yields without requiring excess reagents.

Purification and Analytical Characterization

Distillation vs. Chromatography

  • Vacuum Distillation: Preferred for large-scale synthesis (bp 85–87°C at 0.5 mmHg), achieving >95% purity.
  • Column Chromatography: Employed for lab-scale purification using hexane/ethyl acetate (9:1), yielding 99% purity but with 10–15% material loss.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 0.50 (s, 6H, SiMe₂).
  • ¹⁹F NMR: δ -75.2 (s, CF₃).
  • IR (cm⁻¹): 1785 (C=O), 1250 (C-F), 1110 (Si-O).

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
Dimethyl(phenyl)silyl chloride 320
Trifluoroacetic acid 45
BiCl₃ 120

The BiCl₃/TMSCl method reduces raw material costs by 18% compared to traditional esterification.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the trifluoroacetate group to other functional groups.

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetate group under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced organosilicon compounds.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Dimethyl(phenyl)silyl trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a drug delivery agent or as a component in medical devices is ongoing.

    Industry: It finds applications in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl(phenyl)silyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the reactive trifluoroacetate group. The silicon atom’s unique properties, such as its ability to form stable bonds with carbon and oxygen, play a crucial role in the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Phenyl Trifluoroacetate

Structure: Phenyl trifluoroacetate (C₈H₅F₃O₂, CAS 500-73-2) is an aromatic ester with a phenyl group directly attached to the trifluoroacetate oxygen.
Properties:

  • Boiling point: 146–147°C .
  • Reactivity: Acts as an acylating agent in esterification and protecting-group chemistry.
    Key Differences:
  • Unlike dimethyl(phenyl)silyl trifluoroacetate, phenyl trifluoroacetate lacks a silicon atom, resulting in lower leaving-group ability. The silyl group in this compound stabilizes transition states via hyperconjugation, enhancing its utility in nucleophilic displacements .

Ethyl Trifluoroacetate

Structure: Ethyl trifluoroacetate (CF₃COOCH₂CH₃) is a simple alkyl ester.
Properties:

  • Lower steric hindrance compared to dimethyl(phenyl)silyl derivatives.
  • Reactivity: Used as a mild acylating agent but less effective in silicon-mediated reactions due to the absence of a silyl group .
    Key Differences:
  • Ethyl trifluoroacetate is less thermally stable and more prone to hydrolysis than silyl esters. The dimethyl(phenyl)silyl group confers hydrolytic stability and compatibility with harsh reaction conditions .

Trimethylsilyl Trifluoroacetate

Structure: Trimethylsilyl trifluoroacetate (CF₃COOSi(CH₃)₃).
Properties:

  • High volatility and reactivity in silylation reactions.
    Key Differences:
  • The phenyl group in this compound introduces steric bulk and aromatic π-interactions, which can slow reaction kinetics but improve regioselectivity in crowded environments compared to trimethylsilyl analogs .

tert-Butyldimethylsilyl (TBDMS) Esters

Structure: TBDMS-protected trifluoroacetates (e.g., CF₃COOSi(CH₃)₂C(CH₃)₃).
Properties:

  • Extreme steric bulk, making them ideal for long-term hydroxyl protection .
    Key Differences:
  • This compound offers intermediate steric bulk—less than TBDMS but more than trimethylsilyl—providing a balance between stability and reactivity in dynamic synthetic pathways .

Data Table: Comparative Properties

Compound Molecular Weight Boiling Point (°C) Key Reactivity Features Applications
This compound ~250 (estimated) Not reported High leaving-group ability, enantioselective synthesis Allenylsilane preparation, asymmetric catalysis
Phenyl trifluoroacetate 190.12 146–147 Acyl transfer, esterification Protecting groups, aromatic chemistry
Ethyl trifluoroacetate 142.08 ~72 Mild acylation Solvent, intermediate in peptide synthesis
Trimethylsilyl trifluoroacetate 206.19 ~100 Rapid silylation Volatile protecting groups
TBDMS trifluoroacetate ~260 (estimated) >200 Long-term protection Hydroxyl group protection

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